
(3-Imidazol-1-il-propil)-(5-metil-tiofen-2-ilmetil)-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(3-Imidazol-1-yl-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine" is a novel molecule that falls within the broader class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities, including antifungal, anticancer, and antioxidant properties. The structure of the compound suggests that it may possess similar activities due to the presence of the imidazole ring, which is a common feature in biologically active molecules.
Synthesis Analysis
The synthesis of imidazole derivatives can be complex, involving multi-component reactions. For instance, novel imidazo[2,1-b]thiazol-5-amine derivatives were synthesized using a one-pot, four-component reaction involving 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides . Similarly, the synthesis of 3-secondary amine derivatives bearing imidazo[1,2-a]pyrimidine was achieved through a one-pot reaction of aromatic ketones and 2-aminopyrimidine . These methods highlight the versatility of imidazole synthesis, which could be applicable to the synthesis of "(3-Imidazol-1-yl-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine".
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms. The specific substituents attached to the imidazole ring can significantly influence the molecule's properties and reactivity. For example, the presence of a thiophenyl group, as in the compound of interest, could contribute to increased lipophilicity and potential interactions with biological targets .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including rearrangements and reactions with isothiocyanates. For example, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones can react with triethylamine to yield imidazo[1,2-a]pyridines and indoles . Additionally, 3-phenyl-3-aminoquinoline-2,4-diones react with isothiocyanates to give novel spiro-linked and imidazoline derivatives . These reactions demonstrate the reactivity of the imidazole ring and its potential to form diverse structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect the molecule's polarity, solubility, and stability. For instance, the introduction of a methyl group on the thiophene ring could affect the electron density and steric hindrance around the imidazole ring . These properties are crucial for the compound's biological activity and pharmacokinetics.
Aplicaciones Científicas De Investigación
Gel de sílice funcionalizado
Este compuesto se puede usar para crear gel de sílice funcionalizado con 3-(Imidazol-1-il)propil . Este gel de sílice funcionalizado tiene un área superficial de 500 m²/g, un tamaño de partícula de 200-400 mallas y un tamaño de poro de 60 Å . Se utiliza en diversas aplicaciones científicas e industriales, incluyendo cromatografía, catálisis y adsorción .
Propiedades de fluorescencia
El compuesto muestra propiedades de fluorescencia interesantes cuando forma complejos con iones divalentes de manganeso, cobalto, zinc, cadmio y mercurio . Estos complejos tienen diferentes geometrías y muestran emisiones a diferentes longitudes de onda . Esta propiedad podría ser útil en el desarrollo de nuevos materiales fluorescentes o sensores .
Formación de complejos
El compuesto puede formar complejos con varios iones metálicos . Estos complejos tienen diferentes estructuras y propiedades, dependiendo del ion metálico . Esto hace que el compuesto sea un ligando versátil para la síntesis de compuestos metal-orgánicos .
Síntesis de nuevos compuestos
El compuesto se puede sintetizar mediante un procedimiento informado utilizando DMF como solvente y reflujo a 100 °C durante 12 h . Este método podría utilizarse para sintetizar otros compuestos similares para futuras investigaciones .
Estudio de cambios conformacionales
El compuesto muestra diferentes conformaciones cuando forma complejos con diferentes iones metálicos . El estudio de estos cambios conformacionales podría proporcionar información sobre el comportamiento de compuestos similares .
Aplicaciones potenciales en optoelectrónica
Dadas sus propiedades de fluorescencia , el compuesto podría utilizarse potencialmente en el desarrollo de dispositivos optoelectrónicos, como diodos emisores de luz orgánicos (OLED) y células solares.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-imidazol-1-yl-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c1-11-3-4-12(16-11)9-13-5-2-7-15-8-6-14-10-15/h3-4,6,8,10,13H,2,5,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHQYJNQYWXGQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCCCN2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

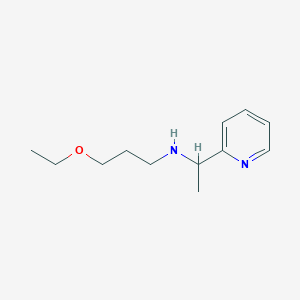
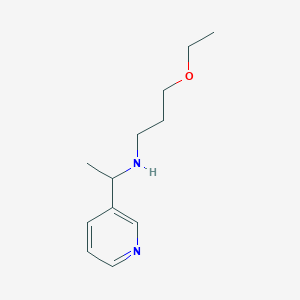
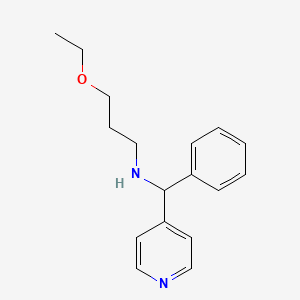
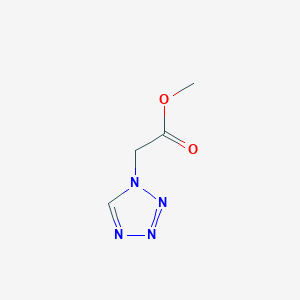
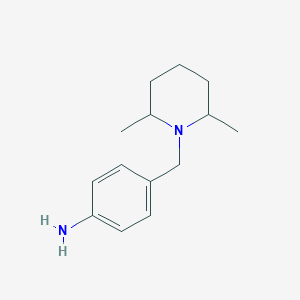
![2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306436.png)
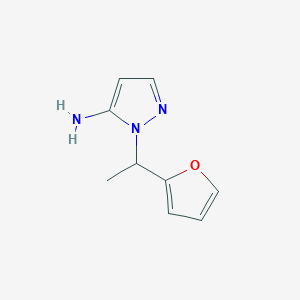

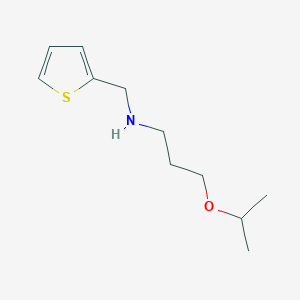

![4-[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1306457.png)
![(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1306464.png)

